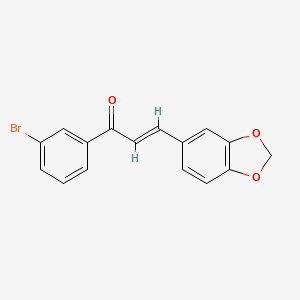

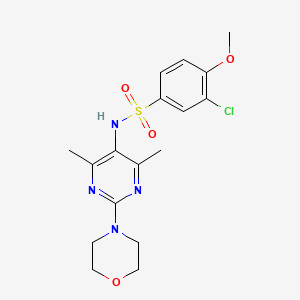

![molecular formula C23H24FN5OS B2715763 5-((4-(2-Fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-10-5](/img/structure/B2715763.png)

5-((4-(2-Fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-((4-(2-Fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a novel compound that has been studied for its potential applications in the field of pharmacology . It has been investigated as an inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a crucial role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2 . Further structural analysis would require more specific information or computational modeling.Aplicaciones Científicas De Investigación

Antimicrobial Activities

Compounds structurally related to the one have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of 1,2,4-triazole have demonstrated good to moderate activities against test microorganisms, indicating the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007). Additionally, novel piperazine-based heterocyclic compounds have been synthesized and showed significant antimicrobial activity (Ozdemir et al., 2017).

Antitumor Activities

Several compounds with a similar structure have been evaluated for their antitumor activities. A study involving the synthesis of novel 1,2,4-triazolo[4,3-b][1,2,4]triazine derivatives demonstrated that some of these compounds possess potent and selective adenosine A2a receptor antagonist activities, which could be useful in developing treatments for conditions such as Parkinson's disease (Vu et al., 2004). Another study reported the synthesis and antitumor evaluation of s-triazolothiadiazines and pyrazolo s-triazoles derived from ciprofloxacin, indicating a shift from antibacterial to antitumor activity (Xie et al., 2012).

Enzyme Inhibition

The synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines evaluated over dipeptidyl peptidase-4 (DPP-4) inhibition mechanism and insulinotropic activities suggest the potential of these compounds as effective anti-diabetic drugs (Bindu et al., 2019). This demonstrates the utility of structurally complex molecules in targeting specific enzymes for therapeutic purposes.

Synthetic Methodologies

Innovative synthetic methodologies have been developed to create compounds with complex structures, including those related to the chemical compound . For example, practical synthesis approaches have been explored for iminochlorothioformates, leading to the synthesis of novel tetrahydroisothiazolo[5,4-b]quinoline derivatives, highlighting the versatility of synthetic chemistry in creating structurally diverse molecules (Chu, 1991).

Mecanismo De Acción

The compound acts as an inhibitor of ENT1 and ENT2, which are crucial in the transport of nucleoside and nucleoside analogues . It reduces the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .

Direcciones Futuras

The compound and its analogues have potential clinical, physiological, and pharmacological importance . Future research could focus on further modification of the chemical structure of this compound to develop even better ENT2-selective inhibitors . Additionally, more comprehensive studies on its safety, efficacy, and mechanism of action are needed.

Propiedades

IUPAC Name |

5-[[4-(2-fluorophenyl)piperazin-1-yl]-(3-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5OS/c1-15-6-5-7-17(14-15)20(21-22(30)29-23(31-21)25-16(2)26-29)28-12-10-27(11-13-28)19-9-4-3-8-18(19)24/h3-9,14,20,30H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXWXYCWHNWTTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

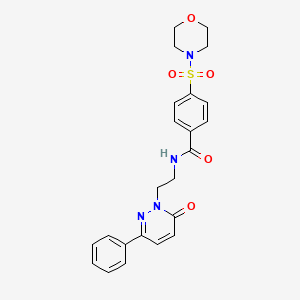

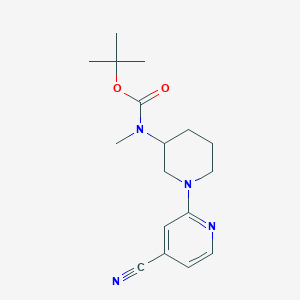

![[4-(1,1-Difluoroethyl)oxan-4-yl]methanol](/img/structure/B2715682.png)

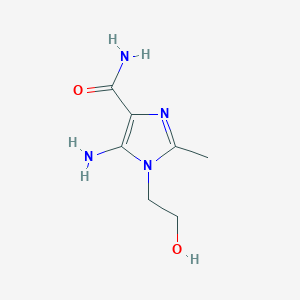

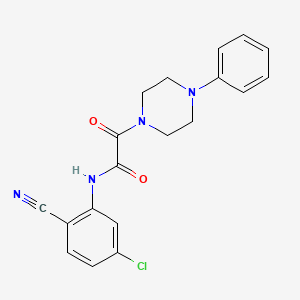

![4-benzoyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2715684.png)

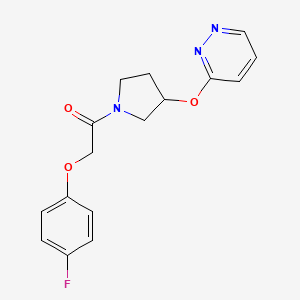

![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2715687.png)

![1-[2-(2-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2715689.png)

![ethyl 4-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2715690.png)

![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)Rh2(R-PTAD)4](/img/structure/B2715694.png)

![3,5-Dimethyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,2-oxazole;hydrochloride](/img/structure/B2715701.png)